N-Methyl-3-(methylamino)butanamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(7-2)4-6(9)8-3;/h5,7H,4H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNUXNAMALOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-47-5 | |
| Record name | Butanamide, N-methyl-3-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(methylamino)butanamide hydrochloride typically involves the reaction of N-methylbutanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include methanol or ethanol.
Catalyst: Hydrochloric acid acts as a catalyst and also provides the chloride ion for the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.
Quality Control: Analytical methods like HPLC or NMR to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-(methylamino)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-methylbutanamide or butanoic acid.
Reduction: Formation of N-methyl-3-aminobutanamide.
Substitution: Formation of various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(methylamino)butanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.
Modulate Receptors: Affect receptor function by binding to receptor sites, influencing signal transduction pathways.
Alter Cellular Processes: Influence cellular processes such as metabolism, cell signaling, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in backbone length, substituent groups, and halogenation, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:
N-Methyl-3-(methylamino)propanamide Hydrochloride
- Structure : Shorter three-carbon backbone (propanamide).
- Molecular Formula : C₅H₁₂ClN₂O .
- Key Differences : Reduced carbon chain length decreases molecular weight (138.19 g/mol vs. ~178.6 g/mol for the butanamide derivative) and may alter lipophilicity. This analog is industrially available (99% purity) for agrochemical and pharmaceutical applications .
- Applications : Used in pesticide and food additive synthesis due to enhanced solubility from the propanamide chain .
4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride
- Structure : Incorporates three fluorine atoms at the terminal carbon.
- Molecular Formula : C₅H₁₀ClF₃N₂O (MW: 206.59 g/mol) .
- This compound is explored in kinase inhibition studies .
- Applications : Preclinical candidate for central nervous system (CNS) disorders due to trifluoromethyl group effects on receptor binding .
Naratriptan Hydrochloride
- Structure : Contains a piperidinyl-indole core with a sulfonamide group.
- Molecular Formula : C₁₇H₂₃ClN₄O₂S .
- Key Differences: Larger, heterocyclic structure enables selective 5-HT₁B/1D receptor agonism, unlike the simpler aliphatic backbone of N-Methyl-3-(methylamino)butanamide hydrochloride.
- Applications : Approved for migraine treatment due to serotonin receptor specificity .
Fluoxetine Hydrochloride
- Structure : Aryloxypropylamine with a trifluoromethylphenyl group.
- Molecular Formula: C₁₇H₁₈F₃NO·HCl .
- Key Differences : The aromatic ring and trifluoromethyl group confer serotonin reuptake inhibition, a mechanism absent in the target compound.
- Applications : Widely used as an antidepressant (SSRI class) .
Physicochemical and Pharmacological Data
Biological Activity
N-Methyl-3-(methylamino)butanamide hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including neurotransmitter modulation, antimicrobial properties, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the chemical formula . It features a unique structure with a methyl group and a methylamino group attached to the nitrogen atom, which contributes to its biological reactivity and activity.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems. This modulation can potentially affect mood and cognitive functions, making it a compound of interest in neurological studies. Its interactions with neurotransmitters suggest it may have implications for conditions such as depression and anxiety disorders.
2. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. It may inhibit the growth of various bacterial strains, which could position it as a candidate for developing new antimicrobial agents. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-(Methylamino)butanamide | Lacks the methyl group on nitrogen | |
| N,N-Dimethylbutanamide | Contains two methyl groups on nitrogen | |
| N-Ethyl-3-(methylamino)butanamide | Ethyl group replaces one methyl group |
The unique combination of functional groups in this compound allows for versatile reactivity and distinct biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study highlighted its potential role in modulating serotonin levels, indicating possible antidepressant effects. The research suggested that this compound could serve as a scaffold for developing new antidepressants targeting serotonin receptors.
- Another investigation focused on its antimicrobial properties, demonstrating effectiveness against specific bacterial strains in vitro. The results indicated that further exploration could lead to therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-Methyl-3-(methylamino)butanamide hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amidation reactions starting from precursors like 2-amino-3-methylbutanoic acid derivatives. For example, methyl ester intermediates (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) can undergo hydrolysis and subsequent HCl salt formation . Purification techniques such as crystallization (using solvents like dioxane) and vacuum filtration are critical to achieving >95% purity. Reaction monitoring via TLC or HPLC is advised to confirm intermediate steps .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d₆ solvent) resolves methyl and amine proton environments, with characteristic peaks for methylamino groups (δ ~2.54 ppm) and backbone hydrogens .
- HPLC/UV-Vis : Purity and stability can be assessed using reverse-phase HPLC with UV detection at λ ~273 nm, similar to structurally related amines .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How does the hydrochloride salt form influence solubility and formulation in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated biological fluids. For formulation, lyophilization is recommended to stabilize the compound for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity and reduce side reactions like oxidation .
- Temperature Control : Stirring at room temperature avoids thermal degradation, as seen in analogous syntheses of methylamino butanoate derivatives .
- Catalyst Use : Acid catalysts (e.g., HCl in dioxane) accelerate amidation while suppressing racemization in chiral intermediates .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different batches?
- Methodological Answer :
- Batch Comparison : Compare NMR spectra of multiple batches to identify consistent vs. variable peaks. For example, methyl group shifts may vary slightly due to residual solvent or hydration .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm structural integrity .
- Quantitative Analysis : Pair NMR with elemental analysis (EA) or X-ray crystallography to validate molecular composition .
Q. What experimental strategies are suitable for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) to targets like G-protein-coupled receptors .
- Enzyme Kinetics : Monitor inhibition via Michaelis-Menten assays, using fluorogenic substrates for real-time activity measurements .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, guided by structural analogs like phenylephrine hydrochloride .
Q. What are the critical stability parameters for this compound under storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (~150–200°C for similar hydrochlorides) .
- Light Sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) to assess photostability .
- Hygroscopicity : Dynamic vapor sorption (DVS) measures moisture uptake, which can degrade the compound if >5% w/w .
Methodological Notes
- Safety : Always reference SDS data for handling hydrochloride salts; use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Data Reproducibility : Document reaction parameters (solvent, temperature, catalyst) meticulously to ensure reproducibility across labs .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for receptor-binding studies involving animal tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
